Dexamethasone dipropionate

概要

説明

デキサメタゾンジプロピオン酸: は、強力な抗炎症作用と免疫抑制作用を持つコルチコステロイドの一種である合成グルココルチコイドです。これは、さまざまな炎症性および自己免疫疾患の治療に広く用いられているデキサメタゾンの誘導体です。 デキサメタゾンジプロピオン酸は、デキサメタゾンに比べて安定性が高く、作用時間が長いことで知られています .

準備方法

合成経路と反応条件: デキサメタゾンジプロピオン酸の合成は、通常、デキサメタゾンをプロピオン酸無水物でエステル化することにより行われます。反応は、ピリジンなどの塩基の存在下で行われ、触媒として作用します。 反応条件は通常、エステル化が完了するまで、混合物を高温で還流することが含まれます .

工業生産方法: デキサメタゾンジプロピオン酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます。 反応混合物は通常、再結晶またはクロマトグラフィーなどの技術を使用して精製し、純粋な化合物を得ます .

化学反応の分析

反応の種類: デキサメタゾンジプロピオン酸は、以下を含むさまざまな化学反応を起こします。

酸化: 水酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、それをデキサメタゾンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: 水酸化されたデキサメタゾン誘導体。

還元: デキサメタゾン。

科学研究への応用

化学: デキサメタゾンジプロピオン酸は、合成化学において、他のグルココルチコイド誘導体の合成のための出発物質として使用されます。 その安定性と反応性により、さまざまな化学変換に役立つ化合物となっています .

生物学: 生物学的研究では、デキサメタゾンジプロピオン酸は、グルココルチコイドが細胞プロセスに及ぼす影響を調べるために使用されます。 それは、遺伝子発現、細胞増殖、およびアポトーシスへの影響を調べるために、細胞培養実験でよく使用されます .

医学: 医療的には、デキサメタゾンジプロピオン酸は、関節リウマチ、喘息、アレルギー反応などの炎症性および自己免疫疾患の治療に使用されます。 その持続的な作用により、長期的なグルココルチコイド療法が必要な状態に適しています .

産業: 製薬業界では、デキサメタゾンジプロピオン酸は、外用クリーム、軟膏、注射液などのさまざまな薬物送達システムの製剤に使用されています。

科学的研究の応用

Dermatological Applications

Dexamethasone dipropionate is commonly employed in treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation, itching, and redness associated with these conditions.

Case Study: Treatment of Lichen Simplex Chronicus

A 20-year-old male with lichen simplex chronicus was treated with betamethasone dipropionate (0.05% cream) applied twice daily under an occlusive dressing. After four weeks, the patient achieved satisfactory results and was advised to continue treatment twice weekly to prevent recurrence .

Data Table: Efficacy in Skin Conditions

| Condition | Treatment Regimen | Outcome |

|---|---|---|

| Eczema | Betamethasone dipropionate 0.05% cream twice daily | Significant reduction in symptoms |

| Psoriasis | Betamethasone dipropionate lotion | Improved skin condition after 4 weeks |

| Dermatitis | Betamethasone dipropionate ointment | Decreased inflammation and itching |

Pulmonary Applications

In veterinary medicine, this compound has been utilized to manage respiratory conditions in horses, particularly recurrent airway obstruction (RAO), commonly referred to as heaves.

Case Study: Management of Heaves in Horses

A study involving six horses with RAO assessed the effectiveness of dexamethasone administered parenterally. Results indicated significant improvements in respiratory function, with reduced pulmonary resistance and enhanced dynamic compliance following treatment .

Data Table: Pulmonary Function Improvement

| Treatment Type | Measurement Parameters | Results |

|---|---|---|

| Dexamethasone | Pulmonary resistance (RL) | Reduced RL on days 10, 14, and 21 |

| Maximal change in pleural pressure (ΔPpl max) | Decreased ΔPpl max on days 10, 14, and 21 | |

| Dynamic compliance (Cdyn) | Increased Cdyn on days 10 and 14 |

Obstetric Applications

This compound has also been investigated for its role in obstetrics, particularly concerning neonatal outcomes in preterm births.

Case Study: Antenatal Corticosteroid Administration

A comparative study analyzed the respiratory outcomes of neonates whose mothers received either dexamethasone sodium phosphate or a combination of betamethasone dipropionate and sodium phosphate before preterm delivery. The findings suggested that the dual formulation significantly reduced the incidence of respiratory distress syndrome (RDS) in moderate to late preterm infants .

Data Table: Neonatal Outcomes by Treatment Group

| Treatment Group | Gestational Age Category | Respiratory Outcome |

|---|---|---|

| Dexamethasone Sodium Phosphate (DSP) | Extremely Preterm (<28 weeks) | Favorable for chronic lung disease |

| Betamethasone Dipropionate/Sodium Phosphate (B-DP/SP) | Moderate to Late Preterm (32-37 weeks) | Significant reduction in RDS |

Systemic Effects and Safety Profile

While this compound is effective for localized treatment, systemic absorption can lead to potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression when used over extended periods or on large surface areas.

Case Study: Systemic Adverse Events

A review highlighted cases where children experienced systemic adverse effects following the use of topical corticosteroids, emphasizing the need for careful monitoring during prolonged therapy .

作用機序

デキサメタゾンジプロピオン酸は、標的細胞のグルココルチコイド受容体に結合することによりその効果を発揮します。この結合は、炎症および免疫応答に関与する特定の遺伝子の活性化または抑制につながります。この化合物は、血管拡張と毛細血管透過性を低下させ、炎症を軽減します。 また、白血球の炎症部位への遊走を阻害します .

分子標的と経路:

グルココルチコイド受容体: デキサメタゾンジプロピオン酸の主要な標的。

NF-κB経路: この経路の阻害は、炎症性サイトカインの発現を低下させます。

MAPK経路: この経路の調節は、細胞増殖とアポトーシスに影響を与えます.

類似の化合物との比較

類似の化合物:

デキサメタゾン: 作用時間が短い母体化合物。

ベタメタゾン: 抗炎症作用が類似した別のグルココルチコイド。

プレドニゾロン: 薬物動態が異なるグルココルチコイド.

独自性: デキサメタゾンジプロピオン酸は、デキサメタゾンに比べて安定性が高く、作用時間が長いという点で独特です。 これは、持続的なグルココルチコイド活性を必要とする状態に特に役立ちます .

類似化合物との比較

Dexamethasone: The parent compound with a shorter duration of action.

Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.

Prednisolone: A glucocorticoid with a different pharmacokinetic profile.

Uniqueness: Dexamethasone dipropionate is unique due to its enhanced stability and prolonged duration of action compared to dexamethasone. This makes it particularly useful for conditions requiring sustained glucocorticoid activity .

生物活性

Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it regulates the transcription of various genes involved in inflammation and immune response. The primary actions include:

- Inhibition of pro-inflammatory cytokines : DDP suppresses the expression of genes encoding cytokines such as IL-1, IL-6, and TNF-α.

- Reduction of leukocyte infiltration : It decreases the migration of leukocytes to sites of inflammation by inhibiting adhesion molecules.

- Vasoconstriction : DDP promotes vasoconstriction, reducing edema associated with inflammatory processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 70-78% for oral administration |

| Volume of Distribution | 51.0 L (oral), 96.0 L (IM) |

| Protein Binding | Approximately 77% |

| Half-life | 4 hours for 20 mg oral dose |

This compound is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to several active metabolites that contribute to its therapeutic effects .

Clinical Applications

This compound is utilized in various clinical settings, particularly in managing inflammatory conditions and preventing respiratory complications in preterm neonates.

Case Studies

-

Respiratory Distress Syndrome (RDS) in Premature Neonates :

A study compared the effects of antenatal dexamethasone sodium phosphate (DSP) versus a mixture of betamethasone dipropionate and sodium phosphate (B-DP/SP) on neonatal outcomes. The results indicated that B-DP/SP significantly reduced RDS occurrences in moderate or late preterm infants compared to DSP (p = 0.003). However, DSP was associated with a lower incidence of chronic lung disease in extremely preterm infants (p = 0.038) . -

Local Treatment Efficacy :

A double-blind study assessed the effectiveness of desoxymethasone versus betamethasone dipropionate for psoriasis treatment. Results showed a better response rate for desoxymethasone but not statistically significant compared to betamethasone . This highlights the variability in efficacy among different corticosteroids.

Comparative Efficacy

A comparative analysis of this compound with other corticosteroids reveals its unique benefits:

| Corticosteroid | Efficacy in RDS | Chronic Lung Disease Prevention |

|---|---|---|

| This compound | High | Moderate |

| Betamethasone Dipropionate | Moderate | High |

| Desoxymethasone | Low | Low |

特性

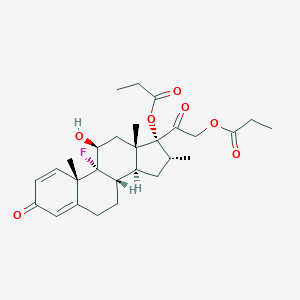

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-PKWREOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022902 | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55541-30-5 | |

| Record name | Dexamethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone dipropionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。